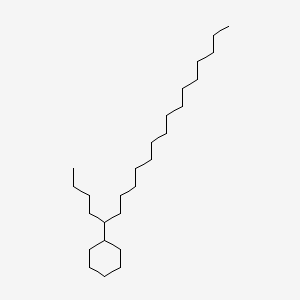

Eicosane, 5-cyclohexyl-

Description

Contextualization of Alkyl-Substituted Cyclohexanes in Hydrocarbon Chemistry

Alkyl-substituted cyclohexanes are ubiquitous in both nature and industrial applications. They are significant components of crude oil and are consequently key players in the petrochemical industry. nih.gov The properties of these compounds, such as their viscosity, density, and combustion characteristics, are heavily influenced by the nature of the alkyl substituent.

The cyclohexane (B81311) ring itself is not a flat hexagon. It predominantly adopts a "chair" conformation, which is the most stable arrangement of the atoms. masterorganicchemistry.com Substituents on the cyclohexane ring can occupy two distinct positions: axial (pointing up or down, parallel to the axis of the ring) and equatorial (pointing out from the side of the ring). The position of the substituent has a profound impact on the molecule's stability and reactivity. Generally, larger substituents prefer the equatorial position to minimize steric strain. masterorganicchemistry.commasterorganicchemistry.com

The study of alkyl-substituted cyclohexanes is also critical in the development of high-density, low-freezing-point fuels, such as those used in aviation. frontiersin.org The branching of the alkyl chain and its attachment to the cyclohexane ring can significantly lower the melting point of the compound, a desirable property for fuels operating in cold environments. frontiersin.org

Significance of Investigating Eicosane (B133393), 5-cyclohexyl- as a Model Compound

While extensive research specifically targeting Eicosane, 5-cyclohexyl- is not prominent in the literature, its structure makes it an excellent model compound for several areas of study. A model compound is a simpler, well-defined molecule that can be used to understand the behavior of more complex systems. mdpi.comcdnsciencepub.comntnu.nobyu.edu

Eicosane, 5-cyclohexyl- consists of a twenty-carbon linear chain (eicosane) attached to a cyclohexane ring at the fifth carbon position. This structure allows for the investigation of the interplay between a long, flexible alkyl chain and a relatively rigid cyclic group. Such studies are relevant to understanding the properties of lubricants, waxes, and heavy fuels. epa.gov

The specific placement of the cyclohexyl group at the 5-position of the eicosane chain is also significant. It introduces a point of branching that can influence the molecule's packing in the solid state and its flow properties in the liquid state. Understanding these effects is crucial for predicting the macroscopic properties of materials rich in such structures.

Although direct experimental data for Eicosane, 5-cyclohexyl- is scarce, data for related isomers such as Eicosane, 9-cyclohexyl- can provide valuable insights. For instance, the physical properties of these isomers can be compared to understand how the position of the cyclohexyl group affects boiling point, melting point, and density.

Table 1: Predicted Functional Uses of Eicosane, 5-cyclohexyl- This table is based on predictive models from the U.S. Environmental Protection Agency (EPA) and indicates potential applications for this compound. epa.gov

| Functional Use | Predicted Probability |

| Surfactant | 0.827 |

| Lubricating Agent | 0.796 |

| Hair Conditioner | 0.678 |

| Emollient | 0.676 |

| Heat Stabilizer | 0.494 |

| Fragrance | 0.437 |

| Skin Conditioner | 0.210 |

| Catalyst | 0.205 |

| Antimicrobial | 0.170 |

| Flavorant | 0.158 |

| Skin Protectant | 0.142 |

| Antioxidant | 0.0781 |

| Crosslinker | 0.0686 |

| UV Absorber | 0.0675 |

| Flame Retardant | 0.0636 |

| Monomer | 0.0613 |

| Colorant | 0.005 |

Historical Trajectories in the Study of Complex Aliphatic and Alicyclic Systems

The study of aliphatic and alicyclic compounds has a rich history, with early work focusing on the isolation and characterization of natural products. The German chemist Otto Wallach received the Nobel Prize in Chemistry in 1910 for his extensive work on alicyclic compounds, particularly terpenes found in essential oils. wikipedia.orgnobelprize.orgnobelprize.org His research laid the groundwork for understanding the structures and reactions of these cyclic systems.

In the mid-20th century, the development of conformational analysis, for which Derek Barton and Odd Hassel shared the Nobel Prize in Chemistry in 1969, revolutionized the understanding of three-dimensional molecular structure. masterorganicchemistry.commasterorganicchemistry.com Their work on cyclohexane derivatives established the concepts of axial and equatorial positions and their influence on chemical stability and reactivity.

More recently, advancements in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy have enabled the detailed characterization of complex mixtures of hydrocarbons, including long-chain alkyl-substituted cycloalkanes. mdpi.com Computational chemistry has also become an invaluable tool for predicting the properties and conformations of these molecules, providing insights that can guide experimental work. acs.orgmdpi.com

The synthesis of specific alkyl-substituted cyclohexanes has also evolved. Early methods often relied on the hydrogenation of aromatic precursors. google.com Modern synthetic strategies offer greater control over the placement and nature of substituents, allowing for the preparation of highly specific model compounds for detailed study. nih.govlookchem.comresearchgate.net

Properties

CAS No. |

4443-59-8 |

|---|---|

Molecular Formula |

C26H52 |

Molecular Weight |

364.7 g/mol |

IUPAC Name |

icosan-5-ylcyclohexane |

InChI |

InChI=1S/C26H52/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-22-25(21-6-4-2)26-23-19-17-20-24-26/h25-26H,3-24H2,1-2H3 |

InChI Key |

MBXKQVDZISXAHH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CCCC)C1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Eicosane, 5 Cyclohexyl

Retrosynthetic Analysis and Strategic Disconnections for Eicosane (B133393), 5-cyclohexyl-

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.comacs.orgrsc.org For Eicosane, 5-cyclohexyl-, the primary structural features are a twenty-carbon (eicosane) backbone and a cyclohexyl substituent at the C-5 position. The key strategic disconnections involve the carbon-carbon bonds that form the eicosane skeleton and the bond connecting the cyclohexyl ring to the chain.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Disconnection at the Cyclohexyl-Eicosane Junction

This strategy involves disconnecting the bond between the cyclohexyl ring and the eicosane chain. This leads to an eicosanyl synthon and a cyclohexyl synthon. A plausible synthetic equivalent for the eicosanyl synthon would be a 5-haloeicosane or a related electrophile, while the cyclohexyl synthon could be represented by a cyclohexyl Grignard reagent or a similar nucleophile. This approach focuses on forming the C-C bond between the ring and the chain in a late stage of the synthesis.

Pathway B: Disconnection within the Eicosane Chain

This approach involves breaking a C-C bond within the twenty-carbon chain. A logical disconnection point is adjacent to the C-5 carbon, for instance, between C-4 and C-5 or C-5 and C-6. Disconnecting the C4-C5 bond, for example, leads to a precursor containing the cyclohexyl group attached to a four-carbon chain (a 1-cyclohexylbutan-derived synthon) and a sixteen-carbon (hexadecyl) synthon. This strategy allows for the construction of the substituted carbon center from smaller, more manageable fragments.

A particularly effective variation of this pathway involves a Friedel-Crafts reaction followed by hydrogenation. In this scenario, the retrosynthesis would first disconnect the saturated cyclohexane (B81311) to a phenyl group, suggesting a 5-phenyl-eicosane intermediate. This intermediate can be disconnected via a Friedel-Crafts acylation reaction, leading to a four-carbon acyl chloride and a benzene (B151609) ring, which would be subsequently alkylated with a C16 chain. Alternatively, a Friedel-Crafts alkylation of a C16-substituted benzene with a 4-carbon fragment could be envisioned, although rearrangements are a known challenge with this method. libretexts.org

Alkylation and Coupling Reactions for Cycloalkane Derivatization

The formation of the carbon skeleton of Eicosane, 5-cyclohexyl- relies on robust C-C bond-forming reactions. Alkylation and organometallic coupling reactions are central to achieving this goal.

Friedel-Crafts Alkylation Analogues in Aliphatic Systems

The Friedel-Crafts reaction is a cornerstone of organic synthesis, traditionally used for the alkylation and acylation of aromatic rings. wikipedia.orgmt.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where an alkyl or acyl group is introduced onto the aromatic nucleus. mt.comnih.gov

For the synthesis of Eicosane, 5-cyclohexyl-, a plausible and powerful strategy involves the Friedel-Crafts acylation of a long-chain alkylbenzene, followed by reduction and hydrogenation. For instance, hexadecylbenzene (B72025) could be acylated with butyryl chloride in the presence of a Lewis acid catalyst like AlCl₃. This would introduce a four-carbon chain at the para-position. The resulting ketone can then be reduced to the corresponding alkane (e.g., via a Clemmensen or Wolff-Kishner reduction), followed by hydrogenation of the aromatic ring to the cyclohexane. This two-step alternative to direct alkylation is often preferred as it avoids the polyalkylation and carbocation rearrangement issues commonly associated with Friedel-Crafts alkylation. libretexts.orgorganic-chemistry.org

While direct Friedel-Crafts-type alkylation of alkanes (aliphatic systems) is not as common due to the inertness of C-H bonds, certain activated C-H bonds can undergo such reactions under specific catalytic conditions. However, for a target like Eicosane, 5-cyclohexyl-, the aromatic route provides a more controlled and predictable outcome. The industrial production of linear alkylbenzenes (LABs) often utilizes solid acid catalysts like hydrogen fluoride (B91410) or zeolites for the alkylation of benzene with long-chain alkenes. acs.orgalfa-chemistry.com

Organometallic Coupling Approaches for Carbon-Carbon Bond Formation

Organometallic coupling reactions provide a versatile and powerful alternative for constructing the carbon framework of Eicosane, 5-cyclohexyl-. These reactions typically involve the coupling of an organometallic reagent with an organic halide. nih.gov

A feasible approach based on retrosynthetic Pathway A would be the coupling of a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) with a 5-haloeicosane. However, coupling reactions involving secondary alkyl halides can be challenging. Iron-catalyzed cross-coupling reactions have shown promise in this area. For example, iron(III) acetylacetonate (B107027) (Fe(acac)₃) can catalyze the cross-coupling of aryl Grignard reagents with alkyl halides possessing β-hydrogens, a reaction that is applicable to secondary alkyl halides like cyclohexyl bromide. acs.orgthieme-connect.de This suggests that a similar system could be effective for the coupling of an eicosanyl Grignard reagent with a cyclohexyl halide, or vice-versa.

Another powerful method is the use of Gilman reagents (lithium diorganocopper reagents, R₂CuLi). These reagents can couple with alkyl, vinyl, and aryl halides. msu.edu A potential synthesis could involve the reaction of lithium di(tetradecyl)cuprate with 1-bromo-4-cyclohexylbutane. The choice of fragments would be guided by the availability of the starting halides.

The following table summarizes representative organometallic coupling reactions that could be adapted for the synthesis of Eicosane, 5-cyclohexyl-.

| Coupling Reaction | Organometallic Reagent | Organic Halide | Catalyst/Conditions | Product Type | Reference |

| Kumada Coupling | Cyclohexylmagnesium bromide | 1-Iodotetradecane | Fe(acac)₃, TMEDA | Alkyl-substituted cyclohexane | thieme-connect.de |

| Gilman Coupling | Lithium di(tetradecyl)cuprate | Cyclohexylacetyl bromide | Diethyl ether | Long-chain ketone (precursor) | msu.edu |

| Suzuki-Miyaura Coupling | Hexadecylboronic acid | 1-Bromo-4-cyclohexylbutane | Pd catalyst, base | Alkyl-substituted cyclohexane | N/A |

This table presents plausible reaction schemes based on established coupling methodologies. Specific yields and conditions would require experimental optimization for the target molecule.

Hydrogenation and Dehydrogenation Pathways in Cyclohexane Ring Systems

Hydrogenation is a critical step in many synthetic routes to alkylcyclohexanes, particularly when an aromatic precursor is used. The conversion of a phenyl group to a cyclohexyl group is typically achieved through catalytic hydrogenation. nih.gov

The hydrogenation of a 5-phenyl-eicosane precursor would yield the desired Eicosane, 5-cyclohexyl-. This reaction is generally carried out under hydrogen pressure in the presence of a metal catalyst. rsc.org

Catalysts for Arene Hydrogenation:

Rhodium (Rh): Rhodium-based catalysts, such as those supported on carbon or alumina, are highly effective for the hydrogenation of aromatic rings. For example, [Rh(COD)Cl]₂ can be used for the hydrogenation of phenol (B47542) derivatives to the corresponding cyclohexanols. nih.gov

Ruthenium (Ru): Ruthenium catalysts are also known for their high activity in aromatic ring hydrogenation. rsc.org

Palladium (Pd): Palladium on carbon (Pd/C) is a common and versatile catalyst that can be used for this transformation, often providing high yields of the corresponding cycloalkane. nih.gov

Nickel (Ni): Raney Nickel is a cost-effective alternative, though it may require more forcing conditions (higher temperature and pressure).

The choice of catalyst and reaction conditions can influence the stereochemistry of the resulting cyclohexane ring. Generally, catalytic hydrogenation of an unsubstituted or alkyl-substituted benzene ring leads to the cis-diastereomer if other substituents are already present on the ring. However, for a monosubstituted precursor like 5-phenyl-eicosane, this is not a factor.

Dehydrogenation, the reverse process, is relevant in the context of producing aromatic precursors from cycloalkanes, though it is less common as a primary synthetic step for this target. It is a key reaction in catalytic reforming processes in the petroleum industry. sciengine.com

Stereochemical Control and Regioselectivity in the Synthesis of Substituted Eicosanes

Achieving the desired regiochemistry (substitution at the 5-position) and stereochemistry (if applicable) are significant challenges in the synthesis of Eicosane, 5-cyclohexyl-.

Regioselectivity: The Friedel-Crafts acylation approach offers excellent regioselectivity. When acylating a long-chain alkylbenzene like hexadecylbenzene, the bulky alkyl group directs the incoming acyl group primarily to the para position, minimizing the formation of ortho isomers. Subsequent reduction of the ketone and hydrogenation of the ring would lock in this regiochemistry.

In contrast, direct Friedel-Crafts alkylation is less selective and prone to rearrangements, which could lead to a mixture of isomers. libretexts.org

Organometallic coupling reactions offer high regioselectivity, as the C-C bond is formed precisely at the location of the metal and the halogen atom. The challenge then becomes the synthesis of the haloalkane and organometallic precursors with the correct regiochemistry.

Stereoselectivity: The C-5 carbon in Eicosane, 5-cyclohexyl- is a chiral center. Syntheses starting from achiral precursors will result in a racemic mixture of the (R)- and (S)-enantiomers. Achieving stereocontrol would require an asymmetric synthesis strategy.

Possible approaches to introduce stereochemistry include:

Asymmetric Hydrogenation: Using a chiral catalyst for the hydrogenation of a suitable unsaturated precursor could, in principle, induce enantioselectivity. Asymmetric hydrogenation is well-established for various functional groups, and catalysts for the enantioselective reduction of certain alkenes and ketones are available. diva-portal.org

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials could direct the stereochemical outcome of a key bond-forming step. The auxiliary would then be removed in a later step.

Enantioselective Alkylation: Catalytic enantioselective alkylation methods could be employed to set the stereocenter at an early stage of the synthesis.

While the stereoselective synthesis of complex molecules is an advanced field, for a simple alkane like Eicosane, 5-cyclohexyl-, achieving high enantioselectivity would be a significant synthetic undertaking. scispace.comorganic-chemistry.orgnih.gov

Development of Novel Catalytic Systems for Eicosane, 5-cyclohexyl- Synthesis

The efficiency and selectivity of the synthesis of Eicosane, 5-cyclohexyl- are highly dependent on the catalytic systems employed. Research continues to focus on developing more active, selective, and robust catalysts for the key transformations involved.

For Friedel-Crafts Reactions: While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and can generate significant waste. Modern research focuses on solid acid catalysts such as zeolites and functionalized mesoporous silica. organic-chemistry.org These materials offer advantages in terms of reusability, reduced corrosion, and potentially enhanced shape-selectivity, which could be beneficial in controlling the position of alkylation on a long chain. researchgate.net

For Organometallic Coupling: The development of more efficient and functional-group-tolerant catalysts for cross-coupling reactions is a major area of research. While palladium catalysts are widely used, there is growing interest in catalysts based on more earth-abundant and less expensive metals like iron and cobalt. acs.orgthieme-connect.deresearchgate.netnih.gov For the coupling of alkyl halides, catalysts with specific ligand systems, such as those incorporating N-heterocyclic carbenes (NHCs), have shown improved performance by preventing side reactions like β-hydride elimination. acs.org

For Hydrogenation: In the area of hydrogenation, recent advances include the development of catalysts that operate under milder conditions and offer better control over stereoselectivity. For instance, specific rhodium and palladium catalysts have been shown to provide tunable diastereoselectivity in the hydrogenation of substituted phenols. nih.gov The use of nanoparticle catalysts and catalysts immobilized on supports like ionic liquids also represents a promising direction for improving catalyst activity and recyclability. researchgate.net

The following table highlights some advanced catalytic systems relevant to the synthesis of long-chain alkylcyclohexanes.

| Reaction Type | Catalyst System | Key Features | Potential Application | Reference |

| Alkylation | HY Zeolite | Solid acid, shape-selective, reusable | Alkylation of benzene with long-chain alkenes | N/A |

| Coupling | Iron(III)-salen complexes | Low-cost, effective for alkyl halides | Coupling of cyclohexyl Grignard with eicosanyl halide | thieme-connect.de |

| Hydrogenation | Rhodium nanoparticles on SILP | High activity, recyclable, tunable selectivity | Hydrogenation of phenyl-eicosane precursor | researchgate.net |

| Dehydrogenation | Pt-Sn/Al₂O₃ | High selectivity for terminal alkenes | Precursor generation from long-chain alkanes | sciengine.com |

SILP: Supported Ionic Liquid Phase

Reaction Kinetic Studies and Mechanistic Elucidation of Synthetic Routes

The synthesis of long-chain alkyl-substituted cycloalkanes, such as Eicosane, 5-cyclohexyl-, typically involves multi-step pathways. The kinetic and mechanistic understanding of these routes is crucial for optimizing reaction conditions, maximizing yield, and ensuring product selectivity. The primary synthetic strategies revolve around two core reaction types: Friedel-Crafts alkylation to form the carbon-carbon bond between the cyclic and linear moieties, and catalytic hydrogenation to ensure full saturation of the hydrocarbon structure.

Friedel-Crafts Type Alkylation Routes

The formation of the C-C bond between the eicosane chain and the cyclohexane ring can be achieved via Friedel-Crafts alkylation, where an aromatic precursor to cyclohexane (i.e., benzene) is alkylated with a long-chain olefin, followed by hydrogenation of the aromatic ring. Alternatively, direct alkylation of cyclohexane can be performed under specific conditions. Mechanistic and kinetic studies primarily focus on the alkylation of aromatics with long-chain olefins using solid acid catalysts, which offers a safer and more reusable alternative to traditional Lewis acids. researchgate.netmdpi.com

Mechanistic Elucidation:

The generally accepted mechanism for the alkylation of an aromatic ring with a long-chain alkene (e.g., a C20 alkene) over a solid acid catalyst, such as a zeolite, proceeds through several key steps. d-nb.info The reaction is an electrophilic aromatic substitution. ulb.ac.be

Carbocation Formation: The long-chain olefin interacts with a Brønsted acid site on the catalyst surface, leading to the protonation of the double bond and the formation of a secondary carbocation. The stability of this carbocation influences the subsequent reaction steps.

Electrophilic Attack: The generated carbocation acts as an electrophile and attacks the electron-rich aromatic ring (e.g., benzene). This forms a resonance-stabilized intermediate known as an arenium ion or sigma complex. ulb.ac.be

Deprotonation: A base (which can be another reactant molecule or a site on the catalyst) removes a proton from the arenium ion, restoring the aromaticity of the ring and resulting in the final alkylated aromatic product. The catalyst's acid site is regenerated in this step. ulb.ac.be

A key mechanistic challenge in using long-chain olefins is the potential for isomerization of the double bond before alkylation, as well as rearrangement of the carbocation intermediate. These side reactions can lead to a mixture of products with the cycloalkyl group at different positions along the chain.

Reaction Kinetic Studies:

Kinetic studies of the alkylation of aromatics with long-chain olefins are essential for reactor design and process optimization. These reactions are often modeled using power-law kinetics or more complex models that account for diffusion effects within the porous catalyst structure. scientific.netresearchgate.net

One study on the alkylation of benzene with 1-dodecene (B91753) over various faujasite-type zeolite catalysts provided insights into how catalyst properties affect reaction rates. mdpi.com The conversion of the olefin was found to be highly dependent on the catalyst type, highlighting the role of acid site density and pore structure in reaction kinetics. mdpi.com

| Catalyst Type | SiO₂/Al₂O₃ Ratio | 1-Dodecene Conversion (%) |

|---|---|---|

| HY | 4.8 | 90 |

| USHY | 80 | 100 |

| DAY | 200 | 50 |

Data adapted from a study on the alkylation of benzene with 1-dodecene, illustrating the effect of catalyst acidity and structure on reaction efficiency. The reaction was conducted in a batch reactor. mdpi.com

In a separate kinetic investigation using a fixed-bed reactor for benzene alkylation with a long-chain olefin, a kinetic model incorporating external diffusion was developed. scientific.net The study successfully estimated key kinetic parameters, demonstrating that the reaction rate is influenced by both the intrinsic reaction kinetics and mass transfer phenomena. scientific.net

Catalytic Hydrogenation Routes

Catalytic hydrogenation is the definitive step to produce the saturated Eicosane, 5-cyclohexyl- from an unsaturated precursor, such as 5-cyclohexyl-1-eicosene or 5-phenyleicosane (B13804204) (which would require hydrogenation of the aromatic ring). The process involves the addition of hydrogen across double bonds in the presence of a metal catalyst. libretexts.org

Mechanistic Elucidation:

The mechanism of catalytic hydrogenation of an alkene on a solid metal catalyst (e.g., Pd, Pt, Ni) is well-established and is known as the Horiuti-Polanyi mechanism. libretexts.orglibretexts.org

Adsorption of Reactants: Both the unsaturated hydrocarbon and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst. libretexts.org

Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, and the individual hydrogen atoms bind to the catalyst surface. libretexts.orgmasterorganicchemistry.com

Stepwise Hydrogen Addition: A hydrogen atom is transferred from the catalyst surface to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate which remains bonded to the catalyst. libretexts.orgmasterorganicchemistry.com

Second Hydrogen Addition: A second hydrogen atom is then transferred to the other carbon atom of the original double bond. This step results in the formation of the saturated alkane. libretexts.org

Desorption: The final saturated product, Eicosane, 5-cyclohexyl-, desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle. libretexts.org

A crucial aspect of this mechanism is that both hydrogen atoms are typically delivered to the same face of the double bond, a process known as syn-addition. libretexts.orgmasterorganicchemistry.com However, isomerization can sometimes occur at the half-hydrogenated intermediate stage, especially with palladium catalysts, which can affect the stereochemical outcome. masterorganicchemistry.com

Reaction Kinetic Studies:

The kinetics of hydrogenation reactions are influenced by several factors, including temperature, pressure, catalyst type, and substrate structure. For the hydrogenation of large, sterically hindered alkenes, the choice of catalyst is particularly critical. Iridium-based complexes, known as Crabtree's catalysts, are notably effective for the hydrogenation of hindered alkenes that are difficult to reduce with traditional catalysts like Pd/C or PtO₂. acs.org

Kinetic data from studies on analogous systems, such as the hydrogenation of substituted cyclohexenes, provide valuable information. For instance, the relative reaction rates for hydrogenation over Wilkinson's catalyst decrease dramatically with increased substitution around the double bond. acs.org

| Substrate | Relative Reaction Rate |

|---|---|

| Cyclohexene (B86901) | 1.00 |

| 1-Methylcyclohexene | 0.029 |

| 1,4-Dimethylcyclohexene | <0.01 |

This table illustrates the significant impact of steric hindrance on the kinetics of catalytic hydrogenation, a key consideration for the synthesis of highly substituted molecules like Eicosane, 5-cyclohexyl-. acs.org

Further mechanistic investigations using techniques like Density Functional Theory (DFT) have been applied to the hydrogenation of cyclohexene. researchgate.net These computational studies help to elucidate the energy profiles of the reaction pathway, validate proposed intermediates, and explain the observed selectivity, providing a molecular-level understanding that complements experimental kinetic data. researchgate.net

Theoretical and Computational Studies on Eicosane, 5 Cyclohexyl Molecular Architecture and Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics of Eicosane (B133393), 5-cyclohexyl-

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to provide detailed information on electronic structure, molecular geometry, and energetics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for a molecule the size of Eicosane, 5-cyclohexyl-. DFT methods calculate the electronic energy and properties of a molecule based on its electron density rather than a complex many-electron wavefunction. chemrxiv.org

For Eicosane, 5-cyclohexyl-, DFT would be employed to determine its ground-state equilibrium geometry. Functionals such as B3LYP or those from the M06 suite, which are known to perform well for non-covalent interactions within large organic molecules, would be paired with a Pople-style basis set like 6-31G* or a correlation-consistent basis set such as cc-pVDZ. chemrxiv.org This process involves an iterative optimization to find the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. Key thermodynamic properties, including the enthalpy of formation, can also be derived from these calculations. researchgate.net The analysis would reveal the preferred conformation of the cyclohexane (B81311) ring (likely a chair conformation) and the orientation of the long eicosane chain relative to the ring.

Table 1: Hypothetical DFT-Calculated Ground State Properties of Eicosane, 5-cyclohexyl- (B3LYP/6-31G)*

| Property | Value | Unit |

| Electronic Energy | -1025.xxxxxx | Hartrees |

| Enthalpy of Formation | -450.xx | kJ/mol |

| Dipole Moment | 0.0xx | Debye |

| C-C Bond Length (avg, ring) | 1.53x | Ångströms (Å) |

| C-C Bond Length (avg, chain) | 1.53x | Ångströms (Å) |

| C-C-C Angle (avg, ring) | 111.x | Degrees (°) |

| C-C-C Angle (avg, chain) | 112.x | Degrees (°) |

Note: This table contains hypothetical data for illustrative purposes.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) provide a higher level of accuracy for electron correlation effects, which are crucial for describing the subtle dispersion forces that govern the conformation of long alkyl chains.

For a molecule like Eicosane, 5-cyclohexyl-, full geometry optimization with high-level ab initio methods might be computationally prohibitive. Instead, these methods are often used to perform single-point energy calculations on geometries optimized with DFT or to study smaller, representative fragments of the molecule. nih.gov For instance, ab initio calculations could be used to precisely determine the energy difference between the chair and twist-boat conformations of the cyclohexane ring or the energetic penalty of gauche interactions within the eicosane chain. acs.orglibretexts.org These high-accuracy data serve as benchmarks to validate the chosen DFT functional and can also be used in the parameterization of force fields for molecular dynamics simulations. researchgate.net

Table 2: Hypothetical Relative Conformational Energies (kJ/mol) of Eicosane, 5-cyclohexyl- Fragments

| Conformation Comparison | DFT (B3LYP/6-31G*) | Ab Initio (MP2/cc-pVTZ) |

| Cyclohexane Ring (Twist-Boat vs. Chair) | 24.5 | 23.0 |

| C4-C5-C6-C7 Dihedral (Gauche vs. Anti) | 3.9 | 3.8 |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Space Exploration of Eicosane, 5-cyclohexyl-

While quantum chemical methods provide static pictures of low-energy conformations, Eicosane, 5-cyclohexyl- is a highly flexible molecule that exists as a dynamic ensemble of interconverting conformers. Molecular dynamics (MD) simulations model the movement of atoms over time, providing a powerful tool to explore this conformational landscape.

MD simulations rely on a "force field," a set of potential energy functions and associated parameters that describe the interactions between atoms. For common molecules, well-established force fields like AMBER, CHARMM, or OPLS exist. nih.gov However, for a specific molecule like Eicosane, 5-cyclohexyl-, a custom or refined parameter set may be necessary to ensure accuracy.

The development process involves defining parameters for bond stretching, angle bending, dihedral angle torsion, and non-bonded interactions (van der Waals and electrostatic). researchgate.net Dihedral parameters are particularly critical for reproducing the correct energy barriers between different conformers. These are often derived by fitting to potential energy surfaces calculated using high-accuracy quantum chemical methods (see 4.1.2). nih.gov Non-bonded parameters are typically validated by comparing simulation results of related small molecules (e.g., eicosane, cyclohexane) with experimental data, such as liquid density and enthalpy of vaporization. researchgate.net

Table 3: Hypothetical Force Field Parameters for Key Interactions in Eicosane, 5-cyclohexyl-

| Interaction Type | Atoms Involved | Parameter 1 (e.g., Force Constant) | Parameter 2 (e.g., Equilibrium Value) |

| Bond Stretch | C(sp3)-C(sp3) | 310 kcal/mol/Ų | 1.53 Š|

| Angle Bend | C(sp3)-C(sp3)-C(sp3) | 63 kcal/mol/rad² | 112.0° |

| Dihedral Torsion | C(sp3)-C(sp3)-C(sp3)-C(sp3) | V1=0.2, V2=0.1, V3=1.8 kcal/mol | 0°, 180°, 60° |

| Lennard-Jones (non-bonded) | C(sp3) | ε = 0.1094 kcal/mol | σ = 3.399 Å |

Note: This table contains hypothetical, illustrative data based on common alkane force fields.

With a validated force field, MD simulations can be performed to model the behavior of Eicosane, 5-cyclohexyl-. The molecule can be simulated in a vacuum to study its intrinsic dynamics or in a solvent to mimic condensed-phase conditions. researchgate.net The simulation generates a trajectory—a record of atomic positions and velocities over time.

Analysis of this trajectory provides a wealth of information. The relative populations of different conformers (e.g., the chair conformation of the cyclohexane ring, anti vs. gauche conformers of the alkyl chain) can be determined, revealing the conformational free energy landscape. youtube.com The timescale of dynamic processes, such as the characteristic time for the cyclohexane ring to "flip" from one chair form to another, can be calculated. nih.gov This provides a detailed picture of the molecule's flexibility and the interplay between the rigid ring and the pliable chain.

Computational Prediction of Reaction Pathways and Transition States for Eicosane, 5-cyclohexyl- Transformations

Computational methods are invaluable for investigating the mechanisms of chemical reactions. For a molecule like Eicosane, 5-cyclohexyl-, this could involve studying its thermal decomposition (pyrolysis) or oxidation. These studies use quantum chemical methods to map the potential energy surface (PES) that governs a reaction.

Table 4: Hypothetical Calculated Energetics for a C-H Bond Dissociation Reaction

| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Reaction Enthalpy (ΔH_rxn) (kJ/mol) |

| C5-H Bond Homolysis (Cyclohexyl ring, methine) | 410 | 395 |

| C10-H Bond Homolysis (Alkyl chain, secondary) | 425 | 410 |

| C20-H Bond Homolysis (Alkyl chain, primary) | 440 | 422 |

Note: This table contains hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) Modeling for Eicosane, 5-cyclohexyl- Analogs

Structure-Activity Relationship (SAR) modeling is a important computational tool used to predict the biological activity of chemical compounds based on their molecular structure. For analogs of Eicosane, 5-cyclohexyl-, SAR models can elucidate the key structural features that influence their activity, thereby guiding the design of new compounds with desired properties. The development of a robust SAR model involves the creation of a dataset of structurally similar compounds with experimentally determined activities, followed by the identification of molecular descriptors that correlate with these activities.

| Compound | Alkyl Chain Length | Cyclohexyl Position | LogP | Predicted Activity (Arbitrary Units) |

| Analog 1 | 18 | 4 | 8.2 | 7.5 |

| Analog 2 | 20 | 5 | 8.8 | 8.1 |

| Analog 3 | 22 | 6 | 9.4 | 8.7 |

| Analog 4 | 20 | 3 | 8.8 | 7.9 |

| Analog 5 | 20 | 7 | 8.8 | 8.3 |

This interactive table presents hypothetical data for a series of Eicosane, 5-cyclohexyl- analogs, illustrating how changes in molecular structure might influence their predicted biological activity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using statistical methods such as multiple linear regression or machine learning algorithms. These models mathematically relate the molecular descriptors to the observed activity, allowing for the prediction of the activity of new, untested analogs. For example, a QSAR equation might take the form:

Predicted Activity = c0 + c1(LogP) + c2(Steric_Parameter) + ...

where c0, c1, c2, etc., are coefficients determined from the regression analysis. Such models are invaluable in prioritizing the synthesis and testing of new compounds, thereby accelerating the drug discovery and development process.

Reactivity and Degradation Pathways of Eicosane, 5 Cyclohexyl

Oxidative Degradation Mechanisms of Branched Alkanes and Cycloalkanes

The oxidative degradation of Eicosane (B133393), 5-cyclohexyl- is expected to proceed through mechanisms common to other large hydrocarbon molecules, primarily involving autoxidation and catalytic oxidation.

Autoxidation is a free-radical chain reaction involving molecular oxygen that is a primary pathway for the degradation of hydrocarbons. core.ac.uk For Eicosane, 5-cyclohexyl-, this process would be initiated by the formation of a carbon-centered radical. The presence of a tertiary hydrogen atom at the point of the cyclohexane (B81311) ring's attachment to the eicosane chain is a key feature. Tertiary C-H bonds are weaker than secondary or primary C-H bonds, making this position particularly susceptible to hydrogen abstraction.

The general mechanism proceeds as follows:

Initiation: Formation of a free radical from the parent molecule, often initiated by heat or light.

Propagation: The carbon-centered radical reacts with oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another molecule of Eicosane, 5-cyclohexyl-, forming a hydroperoxide and a new carbon-centered radical, thus propagating the chain. nih.gov The formation of hydroperoxides is a critical step in the autoxidation of cyclohexane. nih.gov

Termination: The reaction is terminated when two radicals combine.

The hydroperoxides formed are unstable and can decompose to form a variety of oxygenated products, including alcohols, ketones, and carboxylic acids. The decomposition of these hydroperoxides can be catalyzed by the presence of metal ions. In the case of cyclohexane, the oxidation products are primarily cyclohexanol (B46403) and cyclohexanone (B45756). core.ac.uk It is expected that the oxidation of Eicosane, 5-cyclohexyl- would yield analogous products at the cyclohexyl ring, as well as oxidation products along the long alkyl chain.

Recent studies on the low-temperature oxidation of branched alkanes have revealed additional reaction pathways that lead to the formation of highly oxygenated molecules. kaust.edu.sapnas.org These pathways involve sequential O2 addition and are important for understanding the full range of oxidation products. pnas.org

The oxidation of aliphatic and alicyclic hydrocarbons can be significantly enhanced through the use of catalysts. google.comtaylorfrancis.commdpi.com Various metal complexes, including those based on copper and cobalt, have been shown to be effective for the oxidation of hydrocarbons. google.comresearchgate.net For instance, copper polyphthalocyanine activated with an aromatic heterocyclic amine can catalyze the oxidation of aliphatic and alicyclic hydrocarbons to form hydroperoxides, alcohols, aldehydes, and ketones. google.com

The mechanism of catalytic oxidation often involves the activation of the C-H bond by the metal center. rsc.org In the case of Eicosane, 5-cyclohexyl-, a catalyst could facilitate the selective oxidation of the tertiary C-H bond or other positions on the molecule. The use of catalysts can lead to higher conversion rates and selectivities for desired products compared to non-catalyzed autoxidation. taylorfrancis.comresearchgate.net For example, the oxidation of cyclohexane using cobalt porphyrin catalysts has been studied, demonstrating the potential for selective oxygenation. researchgate.net The oxidation of alicyclic hydrocarbons with nitric acid in the presence of catalysts has also been explored for the production of dicarboxylic acids. google.com

Thermal Decomposition and Pyrolysis Characteristics of Eicosane, 5-cyclohexyl-

Pyrolysis, or thermal decomposition in the absence of oxygen, of large hydrocarbons like Eicosane, 5-cyclohexyl-, involves the cleavage of C-C and C-H bonds. vedantu.com This process, also known as cracking, results in the formation of a mixture of smaller, more volatile hydrocarbons, including alkanes and alkenes. vedantu.com

The thermal stability of an alkane is related to the bond dissociation energies of its C-C and C-H bonds. The pyrolysis of alkanes is believed to proceed through a free-radical mechanism. vedantu.com The high temperatures provide the energy necessary to break bonds, initiating a chain reaction that leads to the fragmentation of the larger molecule. frontiersin.org

For Eicosane, 5-cyclohexyl-, the initial bond cleavage could occur at various points along the eicosane chain or within the cyclohexane ring. The products of pyrolysis would be a complex mixture of smaller alkanes and alkenes. Studies on the pyrolysis of long-chain alkyl-substituted pyridines have shown that the side chains are susceptible to thermal cracking, producing a range of smaller hydrocarbons. tandfonline.com Similarly, research on the pyrolysis of long-chain alkanes has been conducted to understand the formation of valuable transportation fuels from heavy oils. mit.eduacs.org The pyrolysis of n-hexane, for example, primarily results in the cleavage of C-C bonds, producing a mixture of smaller hydrocarbons such as methane (B114726), ethane, ethene, and propene. frontiersin.org

The presence of the cyclohexane ring in Eicosane, 5-cyclohexyl- would also influence the pyrolysis products. The thermal decomposition of cyclohexene (B86901) oxide has been investigated, providing insights into the degradation of cyclic structures. nih.gov It is expected that the pyrolysis of Eicosane, 5-cyclohexyl- would yield a combination of linear and cyclic hydrocarbon fragments.

Radical Reaction Chemistry Involving Eicosane, 5-cyclohexyl-

The chemistry of Eicosane, 5-cyclohexyl- is largely dominated by free-radical reactions. soran.edu.iqresearchgate.net As discussed in the context of oxidation and pyrolysis, the initiation of radical chains is a key step in the degradation of this compound. Radical reactions are characterized by three main stages: initiation, propagation, and termination. wou.edu

Initiation: This step involves the formation of a free radical, which can be achieved through the input of energy, such as heat or light, or by the action of a radical initiator. savemyexams.com

Propagation: In this stage, a radical reacts with a neutral molecule to form a new radical and a new neutral molecule. soran.edu.iq This process can repeat many times, leading to a chain reaction. For Eicosane, 5-cyclohexyl-, a common propagation step would be the abstraction of a hydrogen atom by a radical, forming a new carbon-centered radical on the Eicosane, 5-cyclohexyl- molecule. researchgate.net The reactivity of hydrogen atoms in branched-chain alkanes varies, with tertiary hydrogens being the most easily abstracted. soran.edu.iq

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. wou.edu

The selectivity of radical attack on Eicosane, 5-cyclohexyl- would depend on the nature of the attacking radical and the relative strengths of the C-H bonds in the molecule. The tertiary C-H bond at the 5-position is expected to be the most reactive site for hydrogen abstraction.

Biotransformation and Biodegradation Mechanisms of Long-Chain Cycloalkanes

The biodegradation of hydrocarbons by microorganisms is a crucial process in the environment. mdpi.com While specific studies on the biodegradation of Eicosane, 5-cyclohexyl- are scarce, the general mechanisms for the microbial degradation of long-chain and cyclic alkanes are well-established. researchgate.netnih.govscilit.comoup.com

The initial step in the aerobic biodegradation of alkanes is typically an oxidation reaction catalyzed by enzymes called monooxygenases or alkane hydroxylases. tandfonline.compnas.orgnih.govresearchgate.net These enzymes introduce an oxygen atom into the hydrocarbon, usually at a terminal or subterminal position, to form an alcohol. nih.govresearchgate.net In the case of Eicosane, 5-cyclohexyl-, oxidation could occur at the end of the eicosane chain, at a subterminal position, or on the cyclohexane ring.

Some microorganisms are capable of degrading cycloalkanes. researchgate.nettandfonline.comresearchgate.net The degradation of cyclohexane, for example, often proceeds through the formation of cyclohexanol, which is then further oxidized to cyclohexanone and subsequently to a dicarboxylic acid that can enter central metabolic pathways. researchgate.net The biodegradation of ethylcyclopentane (B167899) has also been studied, revealing a pathway involving the formation of various acidic metabolites. nih.gov

The ability to degrade long-chain alkanes is found in various bacteria and yeasts. pnas.orgresearchgate.net For instance, Geobacillus thermodenitrificans can degrade long-chain alkanes (C15-C36) via a terminal oxidation pathway. pnas.orgnih.gov The biotransformation of both n-alkanes and cycloalkanes has been achieved using genetically engineered E. coli expressing alkane hydroxylase systems. tandfonline.comresearchgate.net It is plausible that microbial consortia exist that are capable of degrading Eicosane, 5-cyclohexyl-, utilizing similar enzymatic pathways. mdpi.comresearchgate.net Anaerobic biodegradation of alicyclic hydrocarbons has also been observed, particularly under sulfate-reducing or methanogenic conditions. scilit.comoup.comresearchgate.net

austinpublishinggroup.comfrontiersin.org

Dehydrogenase Alcohol Dehydrogenase Oxidation of the primary alcohol to an aldehyde.

Dehydrogenase Aldehyde Dehydrogenase Oxidation of the aldehyde to a carboxylic acid.

Acyl-CoA Synthetase & β-Oxidation Enzymes

Activation and subsequent shortening of the fatty acid chain.

Role of Eicosane, 5 Cyclohexyl in Complex Hydrocarbon Systems and Industrial Research Methodologies

Methodologies for Analyzing Eicosane (B133393), 5-cyclohexyl- within Petroleum Fractions and Synthetic Hydrocarbon Mixtures

The identification and quantification of specific high-molecular-weight saturated hydrocarbons like Eicosane, 5-cyclohexyl- within the labyrinthine complexity of petroleum or synthetic oils present a significant analytical challenge. jeolusa.com Crude oil is an exceptionally complex material containing thousands of hydrocarbon compounds, necessitating advanced separation and detection techniques. jeolusa.comjeol.com

Comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a uniquely powerful method for this purpose. nih.govacs.org Unlike single-column gas chromatography, GCxGC utilizes two columns with different separation mechanisms, providing vastly superior resolving power. jeol.com This technique can effectively separate complex mixtures into structured patterns based on chemical class and carbon number. nih.gov For instance, in a typical GCxGC setup, saturated hydrocarbons like Eicosane, 5-cyclohexyl- can be clearly resolved from aromatic compounds, which is often impossible with a single-column GC system. oup.com

When coupled with a mass spectrometer (MS), particularly a high-resolution time-of-flight (HRTOFMS) instrument, GCxGC allows for the confident identification of individual components. jeolusa.com Standard electron ionization (EI) can cause extensive fragmentation of saturated hydrocarbons, making it difficult to determine the molecular weight. jeolusa.com To overcome this, soft ionization techniques such as field ionization (FI) and photoionization (PI) are employed. jeolusa.com These methods generate strong molecular ion signals with minimal fragmentation, which is ideal for the unambiguous identification of saturated compounds like cycloalkanes and alkanes. jeolusa.comjeol.com

For extremely complex samples, pre-fractionation techniques may be used. Supercritical fluid chromatography (SFC) can separate a sample into fractions of saturates, aromatics, and polar compounds before injecting them into the GCxGC system, further simplifying the analysis. chromatographyonline.com The explicit identification of "Cyclohexyl 5-eicosane" has been noted in studies analyzing re-refined oils, demonstrating the successful application of these advanced chromatographic methods. p2infohouse.org

Table 1: Analytical Techniques for High-Molecular-Weight Cycloalkanes This table is interactive. Click on the headers to sort.

| Methodology | Primary Function | Key Advantages for Analyzing Eicosane, 5-cyclohexyl- | Relevant Citations |

|---|---|---|---|

| GCxGC-MS | Comprehensive Separation & Identification | Superior resolution of isomers and separation of saturates from aromatics. Provides structured chromatograms. | nih.govacs.orgoup.com |

| High-Resolution TOFMS | Accurate Mass Determination | Provides exact molecular formula, crucial for distinguishing between compounds with the same nominal mass. | jeolusa.comjeol.comcup.edu.cn |

| Field Ionization (FI) | Soft Ionization for MS | Minimizes fragmentation, yielding a clear molecular ion for saturated hydrocarbons. | jeolusa.com |

| SFC Fractionation | Sample Simplification | Pre-separates the sample into compound classes (saturates, aromatics), reducing chromatographic complexity. | chromatographyonline.com |

Research on Eicosane, 5-cyclohexyl- as a Reference Standard in Chromatographic Analysis of Hydrocarbons

In the chromatographic analysis of complex mixtures, reference standards are essential for the accurate identification and quantification of components. sigmaaldrich.com These are pure, well-characterized compounds used to calibrate instrument response and determine the retention times of unknown analytes. sigmaaldrich.comsupelco.com.tw

While Eicosane, 5-cyclohexyl- is not commonly marketed as a standalone reference standard, its class of compounds—long-chain alkylcycloalkanes—is critical for research and method development. For instance, n-eicosane (B1172931) is frequently used as a reference material in chromatographic analyses and as a component in resolution test mixtures to ensure system performance. supelco.com.twthermofisher.krmedchemexpress.com It has also been used specifically as a retention time marker. core.ac.uk

The true value of a compound like Eicosane, 5-cyclohexyl- lies in its use for building and calibrating detailed elution models for GCxGC. nih.govacs.org Researchers have developed extensive libraries of hydrocarbon structures, including various cycloalkanes, to simulate their retention times. nih.gov By calibrating these models with the experimental retention times of known hydrocarbons, it becomes possible to predict the elution behavior of thousands of other constituents in petroleum. nih.govacs.org A compound with the specific structural characteristics of Eicosane, 5-cyclohexyl- (a C20 chain with a C6 ring) would serve as a crucial data point in such a model, helping to define the precise elution region for monocycloparaffins of a particular carbon number and boiling point. This allows for a more transparent and reproducible method of quantifying hydrocarbon blocks (HCBs) for applications like the environmental risk assessment of petroleum substances. nih.gov

Table 2: Application of Hydrocarbon Reference Standards This table is interactive. Click on the headers to sort.

| Standard Type | Example Compound | Primary Application | Relevance to Eicosane, 5-cyclohexyl- |

|---|---|---|---|

| Retention Time Marker | n-Eicosane | To normalize retention times across different runs and instruments. | Establishes the general elution window for C20 hydrocarbons. |

| Resolution Test Mixture | Decane, Dodecane, Eicosane, etc. | To verify the separation efficiency and resolution of a chromatographic system. | Provides a performance benchmark for the system used to analyze it. supelco.com.tw |

| Calibration Standard | Certified Reference Materials (CRMs) | For quantitative analysis by creating a calibration curve (response vs. concentration). | A pure sample could be used to quantify this specific compound. sigmaaldrich.com |

| Elution Model Calibrant | Library of diverse hydrocarbons | To build predictive models of retention behavior in GCxGC. | Serves as a key structural data point for modeling the cycloalkane class. nih.govacs.org |

Investigation of Eicosane, 5-cyclohexyl- in Lubricant Base Stock Research Methodologies

The chemical composition of lubricant base stocks is fundamental to their performance characteristics, including viscosity, thermal stability, and volatility. archive.org Synthetic hydrocarbon lubricants, such as poly-α-olefins (PAOs) and multiply alkylated cyclopentanes (MACs), were developed to overcome the limitations of conventional mineral oils. dtic.milnasa.gov These synthetic fluids offer superior properties due to their tailored and consistent molecular structures. dtic.mil

Eicosane, 5-cyclohexyl- represents a key structure found in naphthenic base oils and can be considered a model for components in advanced synthetic lubricants. researchgate.netresearchgate.net The molecule combines two desirable features: a long, flexible alkyl chain, which contributes to a high viscosity index, and a stable cyclohexyl ring. Cycloalkane structures are known to impart higher thermal stability and greater energy density compared to their linear or branched alkane counterparts. researchgate.net Research on MACs, which are synthesized from cyclopentadiene, has shown they provide excellent performance in demanding applications like spacecraft mechanisms due to their low volatility and ability to dissolve performance-enhancing additives. nasa.govresearchgate.net

Research methodologies in this area often involve subjecting lubricants to thermal or oxidative stress and then analyzing the degradation products to understand the breakdown mechanisms on a molecular level. nih.gov Techniques like GC-MS are used to track changes in the composition of the oil, including the depletion of original molecules and the formation of shorter-chain hydrocarbons or oxidized species. nih.gov Studying a specific molecule like Eicosane, 5-cyclohexyl- within a hydrocracking process, for example, allows researchers to understand how the aromatic and aliphatic parts of a molecule are transformed under catalytic conditions, providing insights into producing lubricant base stocks with desired properties. acs.org

Table 3: Comparison of Lubricant Base Stock Properties This table is interactive. Click on the headers to sort.

| Base Stock Type | Key Molecular Structures | Typical Performance Characteristics | Relevance of Eicosane, 5-cyclohexyl- Structure |

|---|---|---|---|

| Group I/II Mineral Oil | Complex mix of paraffins, naphthenes, aromatics | Lower cost, moderate performance, contains impurities. | Represents a desirable high-molecular-weight naphthenic component. tudelft.nl |

| Group III (Hydrocracked) | Highly pure isoparaffins | Good viscosity-temperature behavior, lower volatility than Group I/II. | A potential product of severe hydroprocessing of heavier molecules. acs.org |

| Group IV (PAO) | Oligomers of α-olefins (e.g., 1-decene) | Excellent thermal stability, high viscosity index, no ring structures. | Serves as a structural contrast to purely aliphatic synthetic fluids. mdpi.com |

| Group V (e.g., MACs) | Alkylated cycloalkanes/cyclopentanes | Very low volatility, good additive solubility, high stability. | A model compound for the class of synthetic cycloalkane lubricants. nasa.govresearchgate.net |

Academic Studies on the Interfacial Behavior of Long-Chain Cycloalkanes in Emulsions and Dispersions

Emulsions, which are dispersions of one immiscible liquid in another (e.g., oil in water), are central to many industrial processes and products. Their stability is governed by the properties of the interface between the two phases. mdpi.comresearchgate.net The chemical structure of the molecules in the oil phase can significantly influence this interfacial behavior. nih.gov

Long-chain cycloalkanes like Eicosane, 5-cyclohexyl- are particularly interesting from a physical chemistry perspective. The molecule possesses a dual character: a long, nonpolar, and flexible n-pentadecyl tail, and a bulky, more rigid cyclohexyl head. This structure can influence how the molecule packs at an oil-water interface and how it interacts with emulsifying agents (surfactants or particles).

Studies using molecular dynamics simulations have been performed to investigate the interfacial tension (IFT) between various hydrocarbons, including cycloalkanes and aliphatic chains, and water. acs.org The presence of a ring structure alters the molecular packing and interactions at the interface compared to a simple linear alkane. While small-molecule emulsifiers can rapidly adsorb to an interface to lower IFT, the long-term stability of an emulsion often depends on the formation of a robust interfacial film. researchgate.netnih.gov The oil molecules themselves are an integral part of this interfacial region. The length of the hydrophobic carbon chain of emulsifiers and the nature of the oil phase have been shown to be correlated with emulsion stability. nih.govnih.gov

Table 4: Factors Influencing Oil-Water Emulsion Stability This table is interactive. Click on the headers to sort.

| Factor | Description | Potential Influence of Eicosane, 5-cyclohexyl- | Relevant Citations |

|---|---|---|---|

| Interfacial Tension (IFT) | The energy required to create an interface between two liquids. Lower IFT generally favors emulsion formation. | The combination of a bulky ring and a long chain would contribute to the overall IFT of the oil phase. | mdpi.comacs.org |

| Interfacial Film Properties | The viscoelasticity and strength of the film formed by emulsifiers at the interface, which prevents droplet coalescence. | The molecule's shape could affect the packing density and structure of the interfacial film. | researchgate.netnih.gov |

| Oil Phase Viscosity | The internal resistance to flow of the dispersed phase, which can slow down droplet movement and coalescence. | The long C20 chain contributes to higher viscosity compared to shorter-chain oils. | mdpi.com |

| Ostwald Ripening | The process where larger droplets grow at the expense of smaller ones due to diffusion of the oil phase through the continuous phase. | The aqueous solubility of the oil is a key factor; the large size of this molecule would result in extremely low solubility, potentially slowing this process. | acs.org |

Future Directions and Emerging Research Avenues for Substituted Eicosanes

Integration of Machine Learning and Artificial Intelligence in Predicting Eicosane (B133393), 5-cyclohexyl- Reactivity and Synthesis Routes

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of complex hydrocarbons like Eicosane, 5-cyclohexyl-. These computational tools offer the potential to predict reaction outcomes, optimize synthesis pathways, and even discover novel reactions. nih.gov

Predicting Reactivity:

ML models can be trained on vast datasets of chemical reactions to predict the reactivity of molecules. nih.gov For a molecule like Eicosane, 5-cyclohexyl-, this could involve predicting its behavior in various chemical environments, such as its susceptibility to oxidation or its potential to undergo cracking. By analyzing the structural features of the molecule—the long eicosane chain and the cyclohexyl substituent—ML algorithms can identify patterns that correlate with specific types of reactivity. Recent studies have shown success in using ML to predict reaction performance, including yield estimation and catalyst optimization, by developing descriptors that capture crucial molecular information. nih.gov For instance, a quantitative structure-property relationship (QSPR) model could be developed to correlate the structural features of substituted eicosanes with their physical and chemical properties.

Optimizing Synthesis Routes:

Data-Driven Discovery:

The integration of AI and ML also opens doors for data-driven discovery of new reactions and materials. By analyzing large chemical databases, these models can identify previously unknown correlations and propose novel chemical transformations. This could lead to the development of new derivatives of Eicosane, 5-cyclohexyl- with unique and valuable properties.

| ML/AI Application | Potential Impact on Eicosane, 5-cyclohexyl- Research |

| Reactivity Prediction | - Forecast susceptibility to oxidation and cracking.- Identify potential reaction sites on the molecule. |

| Synthesis Route Optimization | - Propose novel, efficient, and sustainable synthesis pathways.- Optimize reaction conditions for maximum yield. |

| New Material Discovery | - Identify potential new derivatives with unique properties.- Accelerate the discovery of novel chemical transformations. |

Advanced Characterization Techniques for In Situ Monitoring of Eicosane, 5-cyclohexyl- Reactions

Understanding the dynamics of chemical reactions as they happen is crucial for process optimization and control. Advanced in situ characterization techniques provide a real-time window into the reaction vessel, allowing researchers to track the formation of intermediates and products. mt.com

For reactions involving Eicosane, 5-cyclohexyl-, techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be invaluable. mt.com These methods can monitor changes in the vibrational modes of the molecule, providing information about bond breaking and formation during a reaction. For example, during the hydrogenation of an aromatic precursor to form Eicosane, 5-cyclohexyl-, in situ spectroscopy could track the disappearance of aromatic C-H bonds and the appearance of aliphatic C-H bonds. acs.org

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for analyzing the complex mixtures that can result from hydrocarbon reactions. acs.org By coupling a gas chromatograph, which separates the components of a mixture, to a mass spectrometer, which identifies them, researchers can obtain a detailed picture of the reaction progress. For instance, in a hydrocracking process involving Eicosane, 5-cyclohexyl-, GC-MS could be used to identify the various smaller hydrocarbons produced. acs.org

Recent advancements also include the development of specialized sensors for detecting hydrogen and hydrocarbon gases in harsh, high-temperature environments, which could be applied to monitor reactions involving Eicosane, 5-cyclohexyl-. nasa.gov

| Technique | Information Gained | Application to Eicosane, 5-cyclohexyl- Reactions |

| In situ FTIR/Raman Spectroscopy | Real-time changes in molecular vibrations, bond formation/breaking. mt.com | Monitoring hydrogenation, oxidation, or cracking reactions. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of reaction components. acs.org | Analyzing product distribution in hydrocracking. |

| High-Temperature Gas Sensors | In situ measurement of gas composition and pressure. nasa.gov | Monitoring reaction conditions and off-gassing. |

Sustainable Synthesis Approaches for Complex Hydrocarbons like Eicosane, 5-cyclohexyl-

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. researchgate.net For a complex hydrocarbon like Eicosane, 5-cyclohexyl-, this involves developing synthesis routes that are more energy-efficient, use renewable feedstocks, and minimize waste. researchgate.net

Catalysis:

One of the cornerstones of green chemistry is the use of catalysts to facilitate reactions under milder conditions and with higher selectivity. researchgate.net For the synthesis of substituted alkanes, zeolites are promising catalysts. rsc.orgaimspress.com These microporous materials can be engineered to have specific pore sizes and active sites, allowing for shape-selective catalysis. For example, a zeolite catalyst could be designed to favor the formation of the 5-cyclohexyl isomer of eicosane over other isomers. Research into nanocrystalline zeolites has shown their potential in catalyzing reactions with high yields and recyclability. rsc.org

Renewable Feedstocks:

Traditionally, hydrocarbons are derived from fossil fuels. However, there is growing interest in producing them from renewable biomass. pnas.org For example, fatty acids from plant oils can be converted into long-chain alkanes through processes like hydrodeoxygenation. While not a direct route to Eicosane, 5-cyclohexyl-, this approach highlights the potential for developing bio-based pathways to complex hydrocarbons.

Alternative Reaction Media and Energy Sources:

Sustainable synthesis also involves replacing hazardous organic solvents with greener alternatives, such as water or ionic liquids. researchgate.net Additionally, the use of alternative energy sources like microwaves or visible light can lead to more efficient and selective reactions. mdpi.com For instance, visible-light-mediated reactions have been developed for the chlorination of alkylaromatic hydrocarbons, offering a milder and more sustainable alternative to traditional methods. mdpi.com

| Sustainable Approach | Description | Relevance to Eicosane, 5-cyclohexyl- |

| Zeolite Catalysis | Utilizes microporous aluminosilicates for shape-selective reactions. rsc.orgaimspress.com | Could enable selective synthesis of the 5-cyclohexyl- isomer. |

| Biomass Conversion | Converts renewable feedstocks like plant oils into hydrocarbons. pnas.org | Potential for future bio-based synthesis routes. |

| Green Solvents & Energy | Employs safer solvents and energy-efficient reaction conditions. researchgate.netmdpi.com | Could lead to more environmentally friendly production processes. |

Exploration of Eicosane, 5-cyclohexyl- as a Building Block in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. dokumen.pub These assemblies can have a wide range of applications, from drug delivery to materials science.

The unique structure of Eicosane, 5-cyclohexyl-, with its long, flexible alkyl chain and its bulky cyclohexyl group, makes it an interesting candidate for use as a building block in supramolecular chemistry. The long alkyl chain can participate in van der Waals interactions, driving the self-assembly of molecules into ordered structures. The cyclohexyl group can provide steric bulk and influence the packing of the molecules in the final assembly.

For example, long-chain alkanes have been shown to be incorporated into supramolecular capsules, where they adopt specific conformations to fit within the host cavity. dokumen.pub Eicosane, 5-cyclohexyl- could potentially form similar inclusion complexes, with the cyclohexyl group influencing the stability and structure of the resulting assembly. Furthermore, derivatives of eicosane have been used to immobilize samples for certain types of chemical analysis. mdpi-res.com

The study of how molecules like Eicosane, 5-cyclohexyl- self-assemble can provide fundamental insights into the nature of intermolecular forces and the principles of molecular recognition. This knowledge can then be used to design new materials with tailored properties. For instance, the self-assembly of substituted eicosanes could be used to create novel liquid crystals or gels.

| Supramolecular Application | Role of Eicosane, 5-cyclohexyl- |

| Host-Guest Chemistry | Can act as a guest molecule in supramolecular capsules. dokumen.pub |

| Self-Assembly | The alkyl chain can drive the formation of ordered structures. |

| New Material Design | Could be a component of novel liquid crystals or gels. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.